7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-phenyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4S/c18-11-14-13(12-5-2-1-3-6-12)8-9-21-17(14)19-16(20-21)15-7-4-10-22-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAZZKWXZGOJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit activities such as acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.
Mode of Action
It’s known that triazolo[1,5-a]pyridine derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions. The compound’s interaction with its targets can lead to changes in the target’s function, potentially altering cellular processes.
Biological Activity
7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS No. 439108-34-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 302.36 g/mol. It features a triazole ring fused to a pyridine structure, which is known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H10N4S |
| Molecular Weight | 302.36 g/mol |
| CAS Number | 439108-34-6 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds with triazole structures often exhibit significant anticancer properties. In various studies, derivatives of triazolo-pyridine have shown promising results against several cancer cell lines.
Case Study : A study evaluated the antiproliferative effects of related triazolo compounds on breast, colon, and lung cancer cell lines. The findings revealed that certain derivatives could inhibit cell growth effectively, although the specific activity of this compound was not detailed in this context .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Relevant Study : In a comparative analysis of various triazole compounds, it was found that some derivatives significantly reduced inflammation markers in animal models. This suggests that this compound may possess similar anti-inflammatory properties .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of triazole-containing compounds. This could be particularly relevant in the context of neurodegenerative diseases.
Case Analysis : A study on related triazole compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis. Such findings warrant further investigation into the neuroprotective capabilities of this compound .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit key enzymes involved in cellular proliferation and metabolism.
- Modulation of Signaling Pathways : These compounds can affect signaling pathways related to inflammation and cell survival.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Scientific Research Applications
Medicinal Chemistry
Antitumor and Antimicrobial Properties
Research has indicated that derivatives of triazoles, including 7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, exhibit significant antitumor and antimicrobial activities. Studies have shown that compounds with triazole rings can inhibit the growth of various cancer cell lines and possess antimicrobial properties against a range of pathogens . The compound's ability to interact with biological targets makes it a candidate for further development in cancer therapy and infection control.
Adenosine Receptor Modulation
The compound has been investigated for its potential as an adenosine receptor modulator. Research indicates that triazole derivatives can act as antagonists or agonists at adenosine receptors, which are implicated in numerous physiological processes and diseases such as inflammation and cancer . The specific interactions of this compound with these receptors could lead to novel therapeutic strategies.
Agricultural Biotechnology
Plant Growth Regulation
Recent studies have explored the use of synthetic low molecular weight heterocyclic compounds as plant growth regulators. The application of this compound has been shown to enhance vegetative growth in crops such as maize (Zea mays) through the stimulation of photosynthetic processes . The compound's role in increasing chlorophyll content suggests its potential as a substitute for traditional phytohormones like auxins and cytokinins in agricultural practices.
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as enhanced thermal stability and electrical conductivity. Research into the development of composite materials featuring this compound is ongoing, with promising results indicating potential applications in electronics and nanotechnology .
Summary Table of Applications
Chemical Reactions Analysis
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency for triazolo[1,5-a]pyridine derivatives. For example:
- A one-pot synthesis under microwave conditions (150°C, 20 min) using phenyl isothiocyanate and aminopyridine precursors achieves cyclization with 90% yield .
- Solvent optimization (e.g., ethanol with 6 equiv HOAc under O₂) improves selectivity and reduces byproducts .
Table 2: Microwave-Mediated Reactions
| Substrate | Conditions | Product Yield | Source |
|---|---|---|---|
| Aminopyridine + Isothiocyanate | MW, 150°C, 20 min | 90% | |
| Ethanol/HOAc/O₂ | 130°C, 24 h | 92% |
Functionalization at the 8-Carbonitrile Position
The nitrile group at position 8 undergoes diverse transformations:
- Hydrolysis : Conversion to carboxylic acids using H₂SO₄/H₂O (yield: 70–85%) .
- Nucleophilic Substitution : Reaction with amines (e.g., hydrazine) to form amidines or tetrazoles .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis to introduce aryl groups .
Table 3: Functionalization Reactions
Electrophilic Aromatic Substitution (EAS)
The thienyl and phenyl substituents direct further electrophilic substitutions:
- Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the phenyl ring .
- Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups on the thienyl moiety .
Table 4: EAS Reactions
| Reaction | Conditions | Regioselectivity | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to phenyl | 65% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Thienyl C-5 position | 60% |
Biological Activity and SAR Studies
While not a reaction, structure-activity relationship (SAR) studies highlight the importance of the thienyl and nitrile groups:
- The thienyl group enhances binding to adenosine A₂A receptors, as seen in analogs like 2-(2-furanyl)-7-phenyltriazolo[1,5-c]pyrimidin-5-amine .
- The nitrile group improves metabolic stability and solubility .
Key Challenges and Optimizations
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazolo[1,5-a]pyridine scaffold is highly modular, with substituents significantly altering physical, chemical, and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) improve thermal stability and alter electronic spectra, as seen in compound 5s (m.p. 279–280°C) .
- Fluorescence : Triaryl derivatives exhibit strong blue fluorescence with large Stokes shifts, suggesting the target compound could share similar properties if conjugated appropriately .
Key Observations :
Physicochemical and Spectral Properties
Comparative data for select compounds:
Q & A
Q. What are the primary synthetic routes for 7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?
The compound is typically synthesized via:
- Copper-catalyzed tandem radical cyclization : Reacting 1,2-bis(1-arylethylidene)hydrazines with benzylidenemalononitriles under Cu catalysis (yields ~60–75%) .
- Recyclization of oxadiazolopyridinium salts : Treatment of 8-cyanooxadiazolopyridinium perchlorates with ethanolic ammonia or ammonium acetate in acetic acid, followed by heating with aniline derivatives .
- Microwave-assisted cyclization : Metal-free protocols using diethyl oxalate or isothiocyanates under microwave irradiation (yields up to 90%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key analytical methods include:
Q. What are the preliminary biological screening results for this compound?
Early studies indicate:
- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC ~8–16 µg/mL) and fungi (e.g., Candida albicans) via membrane disruption .
- Fluorescent properties : Strong blue fluorescence (λ ~450 nm) with large Stokes shifts (>100 nm) and quantum yields (Φ~0.4–0.6), suitable for cellular imaging .
Advanced Research Questions
Q. How can synthetic yields be optimized for copper-catalyzed radical cyclization?
Critical parameters include:
- Catalyst loading : 5–10 mol% Cu(I) salts (e.g., CuBr) to balance cost and efficiency .
- Solvent selection : Tetrahydrofuran/n-heptane/ethylbenzene mixtures enhance reaction homogeneity .
- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., nitrile hydrolysis) . Data Contradiction : Lower yields (<50%) occur with electron-deficient aryl groups due to reduced radical stability .
Q. What mechanistic insights explain the formation of byproducts during oxadiazolopyridinium salt recyclization?
Byproducts arise from:
- Competitive nucleophilic substitution : Ammonia may attack the oxadiazole ring instead of the pyridinium core, forming 2-amino-triazolo derivatives .
- Thermal decomposition : Prolonged heating (>200°C) degrades the oxadiazole moiety, yielding unsubstituted triazolopyridines . Mitigation : Use ammonium acetate in acetic acid (mild conditions) to suppress side pathways .
Q. How do substituents influence fluorescence properties in triazolopyridine-carbonitriles?
Substituent effects were quantified as follows:
| Substituent (Position) | λ (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
|---|---|---|---|
| Phenyl (7), Thienyl (2) | 450 | 0.52 | 110 |
| 4-Fluorophenyl (7) | 442 | 0.47 | 105 |
| Methyl (5) | 465 | 0.38 | 95 |
Electron-donating groups (e.g., methyl) redshift emission, while electron-withdrawing groups (e.g., F) reduce Φ due to enhanced non-radiative decay .
Q. What computational methods are used to predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with PDE10 or mGlu5 receptors (binding energies ≤−8 kcal/mol suggest high affinity) .
- MD simulations : GROMACS to assess stability of compound-protein complexes over 100 ns trajectories . Contradiction : Docking may overestimate affinity if solvation/entropy effects are neglected; experimental validation (e.g., SPR) is critical .
Methodological Guidance
Q. How to resolve discrepancies in antimicrobial activity data across derivatives?
- Dose-response curves : Test concentrations from 1–64 µg/mL to identify true MICs.
- Membrane permeability assays : Use propidium iodide uptake to distinguish static vs. cidal effects .
- Resazurin reduction : Quantify metabolic inhibition in fungi/bacteria .
Q. What strategies improve regioselectivity in multicomponent syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
